N-hydroxy-4-nitrobenzenecarboximidoyl chloride
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Overview
Description
N-hydroxy-4-nitrobenzenecarboximidoyl chloride is a useful research compound. Its molecular formula is C7H5ClN2O3 and its molecular weight is 200.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photooxidation in Environmental Sciences : Nitrobenzene derivatives, like N-hydroxy-4-nitrobenzenecarboximidoyl chloride, are used in studies related to the photooxidation of trace organic chemicals in water. The rate and quantum efficiency for hydroxyl radical production from irradiated nitrate ions in water are critical for understanding nitrate-induced photooxidation rates under different environmental conditions (Zepp, Hoigné, & Bader, 1987).
Polymer Synthesis : In polymer science, this compound and similar compounds play a role in synthesizing novel polymers with high thermal stability. These polymers find applications in high-performance materials (Sundar & Mathias, 1994).
Analytical Chemistry and Drug Detection : In analytical chemistry, nitrobenzene moieties are used for increasing detection responses of certain compounds, such as estrogens, in liquid chromatography-mass spectrometry. This has practical implications in diagnosing conditions related to fetoplacental function (Higashi et al., 2006).
Synthetic Chemistry : Nitrobenzene derivatives are crucial in synthetic chemistry for creating active esters and peptides, which have implications in the development of pharmaceuticals and other bioactive compounds (Kalir, Fridkin, & Patchornik, 1974).
Pharmacological Research : In pharmacology, the study of nitrobenzene derivatives helps in understanding the metabolism and toxicological effects of various compounds, contributing to drug safety and efficacy (Ellis, Hill, & Foster, 1992).
Safety and Hazards
“N-hydroxy-4-nitrobenzenecarboximidoyl chloride” can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
Properties
IUPAC Name |
(1Z)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H/b9-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHICJFBSZFMS-CLFYSBASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.